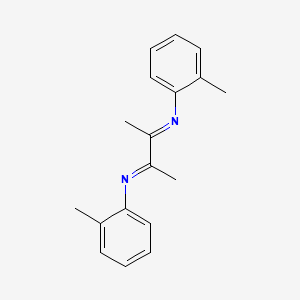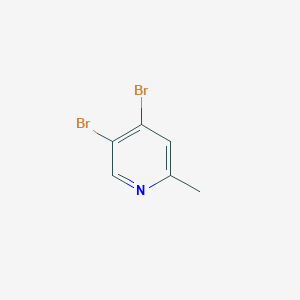
4,5-Dibromo-2-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dibromo-2-methylpyridine is a halogenated pyridine derivative with the molecular formula C6H5Br2N. This compound is characterized by the presence of two bromine atoms at the 4th and 5th positions and a methyl group at the 2nd position on the pyridine ring. It is commonly used in organic synthesis and has various applications in scientific research and industry.
Mechanism of Action
Target of Action
4,5-Dibromo-2-methylpyridine is primarily used as a reagent in organic synthesis
Mode of Action
As a reagent, this compound interacts with other chemicals in a reaction mixture. Its bromine atoms are highly reactive and can participate in various types of chemical reactions, such as coupling reactions . The exact mode of action depends on the specific reaction conditions and the other chemicals present.
Biochemical Pathways
It is primarily used in laboratory settings for chemical synthesis .
Result of Action
The result of this compound’s action is the formation of new chemical bonds and the creation of new compounds. The exact products depend on the other reactants and the conditions of the reaction .
Biochemical Analysis
Biochemical Properties
4,5-Dibromo-2-methylpyridine, 95%, plays a significant role in biochemical reactions, particularly in the synthesis of pyridinylimidazole-type p38α mitogen-activated protein kinase inhibitors . These inhibitors are crucial in modulating cellular processes such as the release of pro-inflammatory cytokines like tumor necrosis factor-α and interleukin-1β . The compound interacts with enzymes and proteins involved in these pathways, influencing their activity and stability.
Cellular Effects
The effects of this compound, 95%, on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to affect the p38α mitogen-activated protein kinase pathway, which is involved in the cellular response to stress and inflammation . This modulation can lead to changes in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound, 95%, exerts its effects through binding interactions with specific biomolecules. It acts as an inhibitor of p38α mitogen-activated protein kinase by competing with adenosine triphosphate (ATP) for binding to the enzyme . This inhibition prevents the phosphorylation and activation of downstream targets, leading to altered gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound, 95%, can change over time. The compound is relatively stable under standard storage conditions, but its activity may degrade over extended periods or under specific environmental conditions . Long-term studies have shown that its effects on cellular function can persist, but the degree of impact may vary depending on the duration of exposure and the experimental setup.
Dosage Effects in Animal Models
The effects of this compound, 95%, vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by modulating specific biochemical pathways without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects are observed, where a certain dosage level is required to achieve the desired biochemical impact.
Metabolic Pathways
This compound, 95%, is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active metabolites . These interactions can affect metabolic flux and the levels of specific metabolites within the cell. The compound’s metabolism may also influence its overall efficacy and toxicity.
Transport and Distribution
Within cells and tissues, this compound, 95%, is transported and distributed through specific mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can impact its activity and function.
Subcellular Localization
The subcellular localization of this compound, 95%, is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,5-Dibromo-2-methylpyridine can be synthesized through several methods. One common approach involves the bromination of 2-methylpyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dibromo-2-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Suzuki Cross-Coupling Reactions: This compound can participate in palladium-catalyzed Suzuki cross-coupling reactions with arylboronic acids to form biaryl compounds.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3) in an aprotic solvent.
Suzuki Cross-Coupling Reactions: Arylboronic acids, palladium catalysts, and bases like potassium phosphate (K3PO4) in solvents such as toluene or ethanol.
Reduction Reactions: Reducing agents like LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed:
Substitution Reactions: Substituted pyridine derivatives with various functional groups.
Suzuki Cross-Coupling Reactions: Biaryl compounds with diverse applications in pharmaceuticals and materials science.
Reduction Reactions: 2-methylpyridine or partially reduced intermediates.
Scientific Research Applications
4,5-Dibromo-2-methylpyridine has a wide range of applications in scientific research:
Biology: The compound can be used to modify biological molecules for studying their functions and interactions.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates and bioactive compounds.
Comparison with Similar Compounds
2,5-Dibromo-4-methylpyridine: Similar structure but with bromine atoms at different positions.
4-Bromo-2-methylpyridine: Contains only one bromine atom.
2,6-Dibromo-4-methylpyridine: Bromine atoms at the 2nd and 6th positions.
Uniqueness: 4,5-Dibromo-2-methylpyridine is unique due to the specific positioning of the bromine atoms, which influences its reactivity and the types of reactions it can undergo.
Properties
IUPAC Name |
4,5-dibromo-2-methylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2N/c1-4-2-5(7)6(8)3-9-4/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTIZIFMLQKHABD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=N1)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
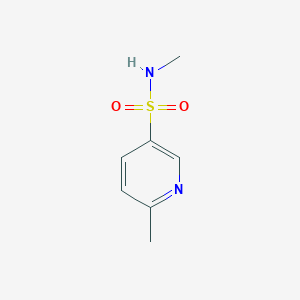
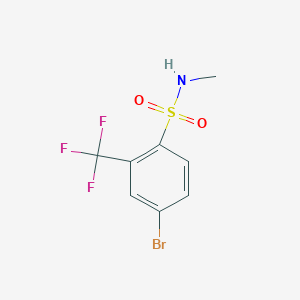
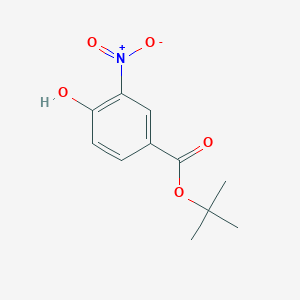
![2,5-Bis(2-hexyldecyl)-3,6-di(2-thienyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B6324904.png)

![(S)-3-Boc-5-(benzyloxy)-1-(chloromethyl)-9-methyl-2,3-dihydro-1H-benzo[e]indole](/img/structure/B6324915.png)
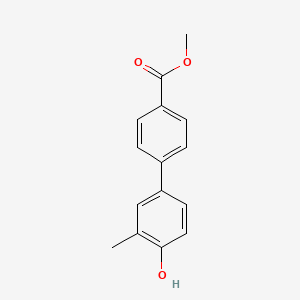

![2-(5-Bromo-2-methylphenyl)-[1,3]dioxolane](/img/structure/B6324936.png)

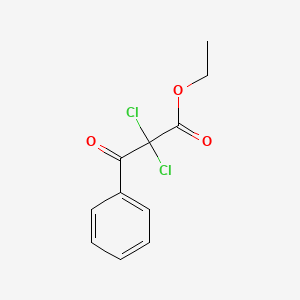
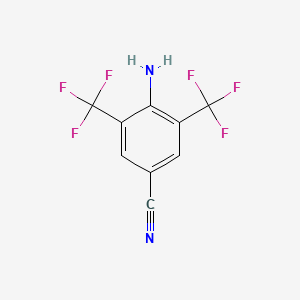
![2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile](/img/structure/B6324982.png)
